molecular formula C29H23NO2 B300822 8-(diphenylmethylidene)-2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

8-(diphenylmethylidene)-2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Cat. No. B300822
M. Wt: 417.5 g/mol
InChI Key: CZXVQJVCWMCNKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(diphenylmethylidene)-2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also referred to as a tetrahydroisoquinoline and is synthesized through a multistep process.

Mechanism of Action

The mechanism of action of 8-(diphenylmethylidene)-2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is not fully understood. However, studies have shown that it can interact with various cellular targets, including DNA and enzymes involved in cell proliferation and apoptosis. It has also been shown to inhibit the activity of certain proteins involved in the inflammatory response.
Biochemical and Physiological Effects:
8-(diphenylmethylidene)-2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects. Studies have shown that it can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines and chemokines, leading to a reduction in inflammation and pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 8-(diphenylmethylidene)-2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione in lab experiments is its potential as an antitumor agent. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and expensive.

Future Directions

There are several future directions for the research on 8-(diphenylmethylidene)-2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. One direction is to further investigate its potential as an antitumor agent and its mechanism of action in cancer cells. Another direction is to explore its potential as a treatment for inflammatory diseases and its mechanism of action in reducing inflammation and pain. Additionally, research can be conducted to optimize the synthesis method and reduce the cost of producing this compound.

Synthesis Methods

The synthesis of 8-(diphenylmethylidene)-2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a multistep process that involves the use of various reagents and solvents. The first step involves the condensation of 2-methylbenzaldehyde with cyclopentanone in the presence of piperidine and acetic acid to form 2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione. The next step involves the reaction of this compound with benzaldehyde in the presence of piperidine and acetic acid to form 8-(diphenylmethylidene)-2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione.

Scientific Research Applications

8-(diphenylmethylidene)-2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has potential applications in various fields of scientific research. One of the main areas of research is in the field of medicinal chemistry. This compound has shown potential as an antitumor agent, with studies showing that it can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

Product Name

8-(diphenylmethylidene)-2-(2-methylphenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

Molecular Formula

C29H23NO2

Molecular Weight

417.5 g/mol

IUPAC Name

10-benzhydrylidene-4-(2-methylphenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C29H23NO2/c1-18-10-8-9-15-23(18)30-28(31)26-21-16-17-22(27(26)29(30)32)25(21)24(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-17,21-22,26-27H,1H3

InChI Key

CZXVQJVCWMCNKX-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C(=O)C3C4C=CC(C3C2=O)C4=C(C5=CC=CC=C5)C6=CC=CC=C6

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3C4C=CC(C3C2=O)C4=C(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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